Ethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex heterocyclic compound. Let’s break down its structure:
Structure:
!Compound Structure)
This compound contains several functional groups, including an ester (carboxylate), a ketone, and a thiophene ring. Its synthesis and applications are intriguing, so let’s explore further.
Preparation Methods
Synthetic Routes: Several synthetic methods lead to this compound. One notable approach involves heterocyclization reactions. For instance, researchers have employed ionic liquids as solvents to form the thiophene ring . The use of ionic liquid, such as 1-ethyl-3-methylimidazolium ethyl sulfate (EmimEtSO4), under mild conditions has yielded good yields of corresponding thiophene analogs.
Industrial Production: While specific industrial production methods may vary, the compound’s synthesis often involves efficient routes that balance yield and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: Ethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various reactions:
Oxidation: It may be susceptible to oxidation reactions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the ketone group is feasible.
Boron Reagents: Boron-based reagents, such as those used in Suzuki–Miyaura coupling, can be employed for C–C bond formation .
Sulfur Sources: Sulfur-containing compounds play a crucial role in constructing the thiophene ring.
Scientific Research Applications
This compound finds applications across various fields:
Medicine: Its pharmacological properties include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects.
Organic Electronics: It contributes to organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The precise mechanism by which this compound exerts its effects depends on its specific targets. Further research is needed to elucidate its molecular interactions and pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s worth noting that the unique combination of the fluorophenyl, thiophene, and hexahydroquinoline moieties sets this compound apart.
Properties
Molecular Formula |
C23H22FNO3S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C23H22FNO3S/c1-3-28-23(27)20-13(2)25-17-11-14(19-9-6-10-29-19)12-18(26)22(17)21(20)15-7-4-5-8-16(15)24/h4-10,14,21,25H,3,11-12H2,1-2H3 |
InChI Key |
FASGRLKMAYCTLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3F)C(=O)CC(C2)C4=CC=CS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.